CRAC Channel Ca2+ Influx Inhibition: α-Ethyl Substituent Delivers Optimal Potency-to-Cytotoxicity Ratio Versus Methyl, n-Propyl, and n-Butyl Analogs
In a head-to-head SAR series evaluating α-position alkyl substituents (R1) on the benzylic carbon of 1-phenyl-3-(1-phenylalkyl)urea derivatives, the α-ethyl analog (target compound scaffold) exhibited an IC50 of 3.25 ± 0.17 μmol/L for inhibition of Ca2+ influx through CRAC channels in HEK293 cells co-expressing ORAI1 and STIM1, with maximal inhibition (Imax) of 82.50% [1]. The α-methyl analog (2b, R1 = Me) showed only 7.05% inhibition at 10 μmol/L, representing a >10-fold loss of activity [1]. The α-n-propyl analog (2c, R1 = nPr) achieved 74.09% inhibition at 10 μmol/L but with cytotoxicity of 47.65% at 10 μmol/L and 94.82% at 30 μmol/L, compared to only 9.49% and 51.17% cytotoxicity for the ethyl analog at the same concentrations [1]. The α-n-butyl analog (2d, R1 = nBu) showed further reduced efficacy (48.86% inhibition) with comparable cytotoxicity (48.41% at 10 μmol/L) [1]. The S-enantiomer of the α-ethyl compound (2e) achieved an IC50 of 0.75 ± 0.02 μmol/L, while the R-enantiomer (2f) showed an IC50 of 7.60 ± 0.24 μmol/L, a 10.1-fold difference [1]. The racemate (compound 1) also demonstrated IC50 values of approximately 0.2 μmol/L against constitutively opened MSS channels and 0.38 μmol/L against O1S1 channels, confirming ORAI1-dependent activity [1].
| Evidence Dimension | CRAC channel Ca2+ influx inhibition potency and associated cytotoxicity in Jurkat cells |
|---|---|
| Target Compound Data | IC50 = 3.25 ± 0.17 μmol/L (racemic α-Et); Imax = 82.50%; Cytotoxicity: 9.49% (10 μmol/L), 51.17% (30 μmol/L); IL-2 inhibition: 85.82% at 10 μmol/L |
| Comparator Or Baseline | α-Me analog (2b): 7.05% inhibition at 10 μmol/L; α-nPr analog (2c): 74.09% inhibition, cytotoxicity 47.65% (10 μmol/L); α-nBu analog (2d): 48.86% inhibition, cytotoxicity 48.41% (10 μmol/L); (S)-Et (2e): IC50 = 0.75 ± 0.02 μmol/L; (R)-Et (2f): IC50 = 7.60 ± 0.24 μmol/L |
| Quantified Difference | α-Et (target) vs. α-Me: >10-fold greater inhibition; α-Et vs. α-nPr: ~5-fold lower cytotoxicity at 10 μmol/L with comparable inhibition; S-enantiomer vs. R-enantiomer: 10.1-fold IC50 difference; S-enantiomer vs. racemate: 4.3-fold IC50 improvement |
| Conditions | HEK293 cells stably co-expressing ORAI1 and STIM1; Ca2+ influx measured by FLIPR with Fluo-4/AM dye; thapsigargin (1 μmol/L) used to open CRAC channels; compounds tested at 10 μmol/L |
Why This Matters
The α-ethyl substituent occupies a narrow efficacy window where potency is preserved but cytotoxicity remains acceptable, making the racemate or S-enantiomer the only viable choice for CRAC channel studies among this phenylalkylurea series.
- [1] Zhang HZ, Xu XL, Chen HY, Ali S, Wang D, Yu JW, Xu T, Nan FJ. Discovery and structural optimization of 1-phenyl-3-(1-phenylethyl)urea derivatives as novel inhibitors of CRAC channel. Acta Pharmacologica Sinica. 2015;36(9):1137-1144. Table 1 and Results section. doi:10.1038/aps.2015.52. View Source
